![molecular formula C19H24N2OS B4942390 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline](/img/structure/B4942390.png)
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the quinoline family and has been synthesized using various methods.
作用机制
The mechanism of action of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. The compound has been found to inhibit the activity of DNA polymerase, RNA polymerase, and topoisomerase, which are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline have been studied extensively in vitro and in vivo. The compound has been found to have a significant impact on cellular processes, including DNA replication, transcription, and protein synthesis. Additionally, the compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of using 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in lab experiments is its broad-spectrum activity against various microorganisms, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to have low toxicity levels, making it a safer alternative to other compounds with similar activity. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
The potential applications of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline in various fields of scientific research are vast. Some of the future directions for research include the development of new drugs for the treatment of bacterial, fungal, and viral infections, as well as the development of new cancer therapies. Additionally, the compound's mechanism of action needs to be further studied to better understand its potential applications in various biological processes. The compound's limited solubility in aqueous solutions also presents an opportunity for future research to develop new formulations that can improve its bioavailability and efficacy.
Conclusion:
In conclusion, 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been found to have antibacterial, antifungal, and antiviral properties, as well as potential applications in cancer therapy. Future research is needed to further study the compound's mechanism of action and develop new formulations that can improve its bioavailability and efficacy.
合成方法
The synthesis of 2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 4,8-dimethyl-2-chloroquinoline in the presence of sodium hydride and 1-azepanone. The reaction results in the formation of the desired product, which is then purified using column chromatography.
科学研究应用
2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,8-dimethylquinoline has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. Additionally, the compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(4,8-dimethylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14-8-7-9-16-15(2)12-17(20-19(14)16)23-13-18(22)21-10-5-3-4-6-11-21/h7-9,12H,3-6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUAXVVBQMEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(4,8-dimethylquinolin-2-yl)sulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![4-methyl-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4942317.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
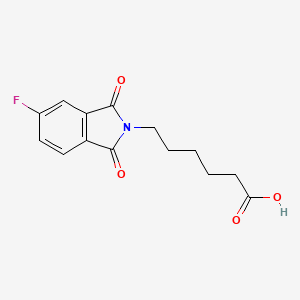
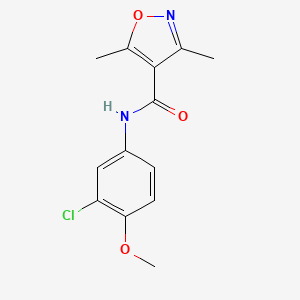
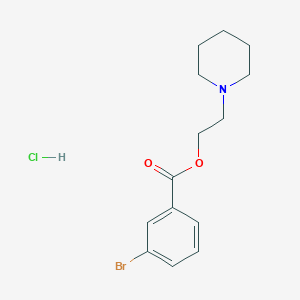
![1-(4-nitrophenyl)-4-[(4-nitrophenyl)acetyl]piperazine](/img/structure/B4942356.png)
![3-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-1-ethylpyridinium 4-methylbenzenesulfonate](/img/structure/B4942368.png)
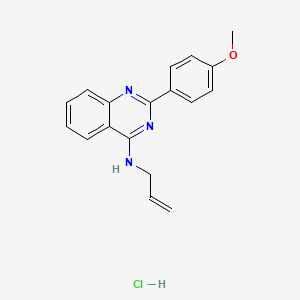
![4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4942394.png)
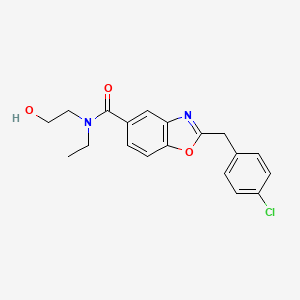

![allyl 2-{[3-(2-furyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4942409.png)